Home > Products > Screening Compounds P107520 > N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide - 394215-04-4

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Catalog Number: EVT-2794949
CAS Number: 394215-04-4
Molecular Formula: C29H26F3N5O3S
Molecular Weight: 581.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While not structurally similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, TMZ is included due to its relevance in glioblastoma treatment and the study exploring N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide as a potential alternative therapeutic option. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: T0510.3657 (T0) is a GPR17 agonist. [] Research suggests that the combination of T0 with a phenolic compound like (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) demonstrates synergistic effects in inhibiting glioblastoma cells. []

Relevance: While not explicitly stated as structurally similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, both compounds were investigated within the same study for their potential in glioblastoma treatment. [] The paper highlights the potential of combining GPR17 agonists like T0 with other therapeutic agents to enhance cell death activity in glioblastoma. [] This suggests a potential research direction for exploring the effects of combining N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide with GPR17 agonists.

(2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: THTMP is a phenolic compound that, when combined with the GPR17 agonist T0, exhibits synergistic effects in inhibiting glioblastoma cells. [] This combination shows promise in preclinical studies, inhibiting cell proliferation, migration, and invasion, and inducing apoptosis in glioblastoma cells. []

Relevance: Although THTMP and N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide are not directly comparable in structure, both compounds are being investigated for their potential in glioblastoma treatment. [] The research highlights the effectiveness of combining THTMP with a GPR17 agonist, prompting further investigation into potential synergistic effects between N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide and similar agents. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. [] It demonstrates potent antiviral activity against HIV-1. [] Interestingly, while 873140 effectively blocks the binding of chemokines like MIP-1α, it shows limited impact on RANTES binding, suggesting a unique mechanism of action. []

Relevance: The inclusion of 873140 in this list is based on its classification as an allosteric antagonist, similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. This categorization stems from the presence of a triazole ring in both compounds, a common pharmacophore found in various allosteric modulators. Furthermore, 873140's interaction with the CCR5 receptor and subsequent antiviral effects against HIV-1 highlight the potential of allosteric antagonists as therapeutic targets. [] Further research is needed to determine if N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide also exhibits any allosteric modulatory effects or antiviral properties.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125), 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690), 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857), and N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: These four compounds, Sch-C, Sch-D, UK-427,857, and TAK779, are all classified as noncompetitive allosteric antagonists of the CCR5 receptor. [] They effectively inhibit the binding of chemokines MIP-1α and RANTES to the CCR5 receptor. [] Research suggests that these antagonists might share a common allosteric binding site on the CCR5 receptor. []

Relevance: Although structurally diverse, these compounds are grouped with N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide due to their shared classification as allosteric antagonists, highlighting the potential of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide as a potential allosteric modulator. The study emphasizes the possibility of different allosteric antagonists binding to a common site on the CCR5 receptor but exerting varying effects on chemokine binding, suggesting the existence of diverse allosteric mechanisms. [] This information could be valuable when investigating the specific mechanism of action of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide.

Overview

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases. The compound's structure suggests it may exhibit significant biological activity, making it a subject of interest for further research.

Source

The compound is identified by its CAS number 394225-84-4 and has been referenced in various chemical databases, including PubChem and ChemSrc, which provide detailed information on its structure and properties .

Classification

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. The presence of a trifluoromethyl group and a quinoline moiety further indicates its potential as a pharmacologically active agent .

Synthesis Analysis

Methods

The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide typically involves multiple synthetic steps. These may include:

  1. Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  2. Quinoline Derivative Preparation: The quinoline moiety can be formed via cyclization reactions involving aniline derivatives and aldehydes.
  3. Thioether Formation: The thioether linkage is created by reacting a thiol with an appropriate electrophile.
  4. Final Coupling Reaction: The final step involves coupling the triazole derivative with the phenoxyacetyl moiety to yield the target compound.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Technical Details

The synthesis may utilize various reagents such as bases (e.g., sodium hydroxide), acids (e.g., acetic acid), and solvents (e.g., dimethyl sulfoxide) to facilitate reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is C29H27ClFN5O4S. Its molecular weight is approximately 596.1 g/mol .

Data

The compound features several functional groups:

  • A triazole ring that contributes to its biological activity.
  • A phenoxyacetamide group that may enhance solubility and bioavailability.
  • A trifluoromethyl group that can increase lipophilicity.
Chemical Reactions Analysis

Reactions

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is expected to undergo various chemical reactions typical for amides and thioethers:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to form corresponding carboxylic acids and amines.
  2. Reduction: The compound could be reduced at specific sites, potentially altering its biological activity.
  3. Substitution Reactions: The presence of reactive sites allows for further functionalization through nucleophilic substitution.

Technical Details

These reactions can be monitored using chromatographic techniques such as high-performance liquid chromatography to assess reaction progress and yield.

Mechanism of Action

Process

The mechanism of action for N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide likely involves interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, similar to other triazole derivatives known for their antifungal properties.
  2. Receptor Modulation: It might act as an allosteric modulator on G-protein coupled receptors or other targets relevant in cancer therapy.

Data

Research into similar compounds suggests that modifications on the triazole ring can significantly impact binding affinity and selectivity towards target proteins .

Physical and Chemical Properties Analysis

Physical Properties

While specific values such as density and boiling point are not readily available for N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide have not been disclosed in the sources reviewed , general properties can be inferred based on similar compounds.

Chemical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Stability under physiological conditions would also be crucial for its application in medicinal chemistry.

Applications

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide shows potential applications in:

  1. Cancer Therapy: Due to its structural similarity to known anticancer agents.
  2. Antimicrobial Agents: As part of research into new antifungal or antibacterial agents.
  3. Pharmacological Studies: Investigating its effects on various biological pathways related to disease mechanisms.

Research continues into optimizing this compound's efficacy and safety profile for therapeutic applications.

Properties

CAS Number

394215-04-4

Product Name

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Molecular Formula

C29H26F3N5O3S

Molecular Weight

581.61

InChI

InChI=1S/C29H26F3N5O3S/c30-29(31,32)21-10-6-11-22(16-21)37-25(17-33-26(38)18-40-23-12-2-1-3-13-23)34-35-28(37)41-19-27(39)36-15-7-9-20-8-4-5-14-24(20)36/h1-6,8,10-14,16H,7,9,15,17-19H2,(H,33,38)

InChI Key

PFYJBIQIZRAMEF-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.